![molecular formula C16H14ClN5O B4653022 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-99-5](/img/structure/B4653022.png)
5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Attachment of the carboxamide group: This can be done through an amidation reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that triazole compounds exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles, including 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, showed potent activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
Pesticide Development:
The triazole structure is commonly found in fungicides. Research has explored the potential use of this compound in developing new fungicides that can combat resistant strains of agricultural pathogens. Its efficacy in inhibiting fungal growth has been documented in several field trials .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their anticancer activities against human cancer cell lines. The results indicated that this compound exhibited IC50 values lower than many existing chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Case Study 2: Antimicrobial Activity
A research team conducted an investigation into the antimicrobial properties of various triazole compounds, including the focus compound. The study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. This positions the compound as a promising lead for antibiotic development .
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
4-chlorophenyl derivatives: Compounds with a 4-chlorophenyl group often have comparable chemical properties.
Uniqueness
What sets 5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features:
- Triazole ring : A five-membered ring that contributes to the compound's biological activity.
- Amino group : Enhances solubility and potential interactions with biological targets.
- Chlorophenyl group : May influence the compound's lipophilicity and binding affinity.
- Methylphenyl substituent : Provides additional steric hindrance and electronic effects.
Molecular Formula and Weight
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 373.86 g/mol
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various microorganisms, including bacteria and fungi. A study highlighted that triazole derivatives demonstrated moderate activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has been investigated for its anticancer potential. In a study focused on derivatives of triazoles, it was reported that certain analogs exhibited selective cytotoxicity towards cancer cell lines at nanomolar concentrations . The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.
Anti-parasitic Activity
Notably, this compound has been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas' disease. High-content screening identified this compound as a promising candidate with significant suppression of parasite burden in mouse models .
Structure-Activity Relationships (SAR)
The biological activity of triazole derivatives is heavily influenced by their structural features. For example:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-amino-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Contains a methoxy group instead of a chlorophenyl group | Exhibits different biological activity profiles |
5-(4-chlorophenyl)amino-N-(phenylmethyl)-triazole derivatives | Varying substitutions on the phenyl group | Focused more on antitumor properties |
5-amino-N-(pyridinyl)-triazoles | Contains pyridine instead of phenyl groups | Shows enhanced anti-inflammatory effects |
The presence of both chlorophenyl and methylphenyl groups in this compound contributes to its distinct chemical behavior and potential applications in drug development.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Molecular Biosciences evaluated various triazole derivatives for their anticancer properties against HCT116 cell lines. The findings indicated that certain modifications to the triazole structure could enhance cytotoxicity significantly .
Case Study 2: Anti-parasitic Potential
In the context of Chagas' disease treatment, a series of 5-amino-1,2,3-triazole-4-carboxamides were optimized for improved potency and metabolic stability. One compound demonstrated significant efficacy in reducing parasitic load in infected mice .
Properties
IUPAC Name |
5-amino-N-(4-chlorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-4-2-3-5-13(10)22-15(18)14(20-21-22)16(23)19-12-8-6-11(17)7-9-12/h2-9H,18H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXCMZIBQKFDIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140373 | |
Record name | 5-Amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-99-5 | |
Record name | 5-Amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N-(4-chlorophenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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